

# 6-Fluoroquinolin-3-amine molecular structure

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## Compound of Interest

Compound Name: **6-Fluoroquinolin-3-amine**

Cat. No.: **B1593055**

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An In-Depth Technical Guide to the Molecular Structure of **6-Fluoroquinolin-3-amine**

## Introduction

**6-Fluoroquinolin-3-amine** is a heterocyclic aromatic amine that has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold—a privileged structure in numerous pharmacologically active compounds—its utility is enhanced by the strategic placement of two key functional groups: an amine at the 3-position and a fluorine atom at the 6-position. The amine group serves as a versatile synthetic handle for introducing diverse chemical moieties, while the fluorine atom can significantly modulate the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.<sup>[1]</sup> This guide provides an in-depth exploration of the molecular structure of **6-Fluoroquinolin-3-amine**, elucidated through a comprehensive analysis of its spectroscopic data. Understanding this foundational structure is paramount for researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents, particularly in the development of kinase inhibitors and next-generation antibiotics.<sup>[2][3]</sup>

## Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and intrinsic properties. For **6-Fluoroquinolin-3-amine**, these are summarized below, providing a quick reference for researchers. The Canonical SMILES and InChI strings offer machine-readable representations of the 2D structure, crucial for cheminformatics and database searches.

Property	Value	Source
IUPAC Name	6-fluoroquinolin-3-amine	<a href="#">[4]</a>
CAS Number	742699-00-9	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FN <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	162.16 g/mol	<a href="#">[5]</a>
Canonical SMILES	NC1=CN=C2C=CC(F)=CC2=C1	<a href="#">[4]</a>
InChI Key	UIOIFHDOGTUFBG-UHFFFAOYSA-N	<a href="#">[4]</a>

## Molecular Structure Elucidation

The definitive structure of **6-Fluoroquinolin-3-amine** is a bicyclic heteroaromatic system. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C6 position of the benzene ring and a primary amine group at the C3 position of the pyridine ring.

Caption: 2D molecular structure of **6-Fluoroquinolin-3-amine**.

## Spectroscopic Signature Analysis

The structural assignment is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structural verification.

## Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. The spectrum of **6-Fluoroquinolin-3-amine** is characterized by several distinct absorption bands:

- N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp to medium bands in the region of 3400-3250 cm<sup>-1</sup>.[\[6\]](#)[\[7\]](#)[\[8\]](#) These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH<sub>2</sub> group. The presence of two peaks is a definitive indicator of a primary amine.[\[9\]](#)

- N-H Bending: A medium to strong absorption band is expected between 1650-1580  $\text{cm}^{-1}$ , arising from the N-H scissoring (bending) vibration.[6][8]
- Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands will appear in the 1620-1450  $\text{cm}^{-1}$  region, characteristic of the quinoline ring's aromatic C=C and C=N bond vibrations.
- C-N Stretching: The stretching vibration of the aryl C-N bond typically appears as a strong band in the 1335-1250  $\text{cm}^{-1}$  range.[6][8]
- C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1250-1100  $\text{cm}^{-1}$  region.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum will reveal the specific electronic environment of each hydrogen atom.
  - Amine Protons (-NH<sub>2</sub>): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. This signal's key characteristic is that it will disappear upon the addition of a few drops of D<sub>2</sub>O to the NMR sample, confirming the presence of exchangeable protons.[7]
  - Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at C2, adjacent to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield, likely as a singlet or a narrow doublet. The proton at C4 will also be significantly deshielded. The protons on the fluorinated benzene ring (H5, H7, H8) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each carbon atom in the unique electronic environments of the molecule.
  - The carbon atoms bonded directly to the electronegative nitrogen (C2, C4, C8a) and fluorine (C6) atoms will be significantly deshielded, appearing at higher chemical shifts.

- The signal for C6 will appear as a doublet due to one-bond coupling with the fluorine atom ( $^{1}\text{JCF}$ ), which is a large and characteristic coupling constant. Other carbons in proximity to the fluorine (C5, C7) will show smaller two- and three-bond C-F couplings.

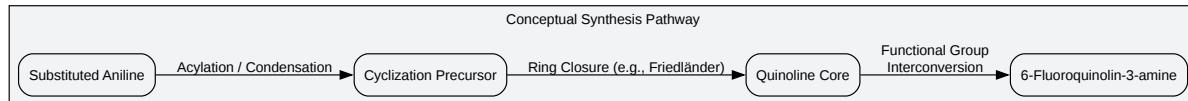
## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pathways, further confirming its structure.

- Molecular Ion Peak ( $\text{M}^+$ ): In an electron impact (EI) mass spectrum, a distinct molecular ion peak will be observed at an  $\text{m/z}$  (mass-to-charge ratio) corresponding to the molecule's monoisotopic mass (approximately 162.06). The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.
- Fragmentation Pattern: The quinoline ring is relatively stable, but characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolones involve the sequential loss of small, stable neutral molecules like HCN from the pyridine ring.<sup>[10]</sup> The fragmentation will also be influenced by the amine and fluoro substituents.

## Synthesis and Reactivity Overview

The synthesis of functionalized quinolines is a well-established field in organic chemistry. **6-Fluoroquinolin-3-amine** is typically prepared through multi-step sequences. A common conceptual pathway involves the construction of the quinoline core via cyclization reactions like the Friedländer annulation or Skraup synthesis, starting from appropriately substituted anilines and carbonyl compounds.



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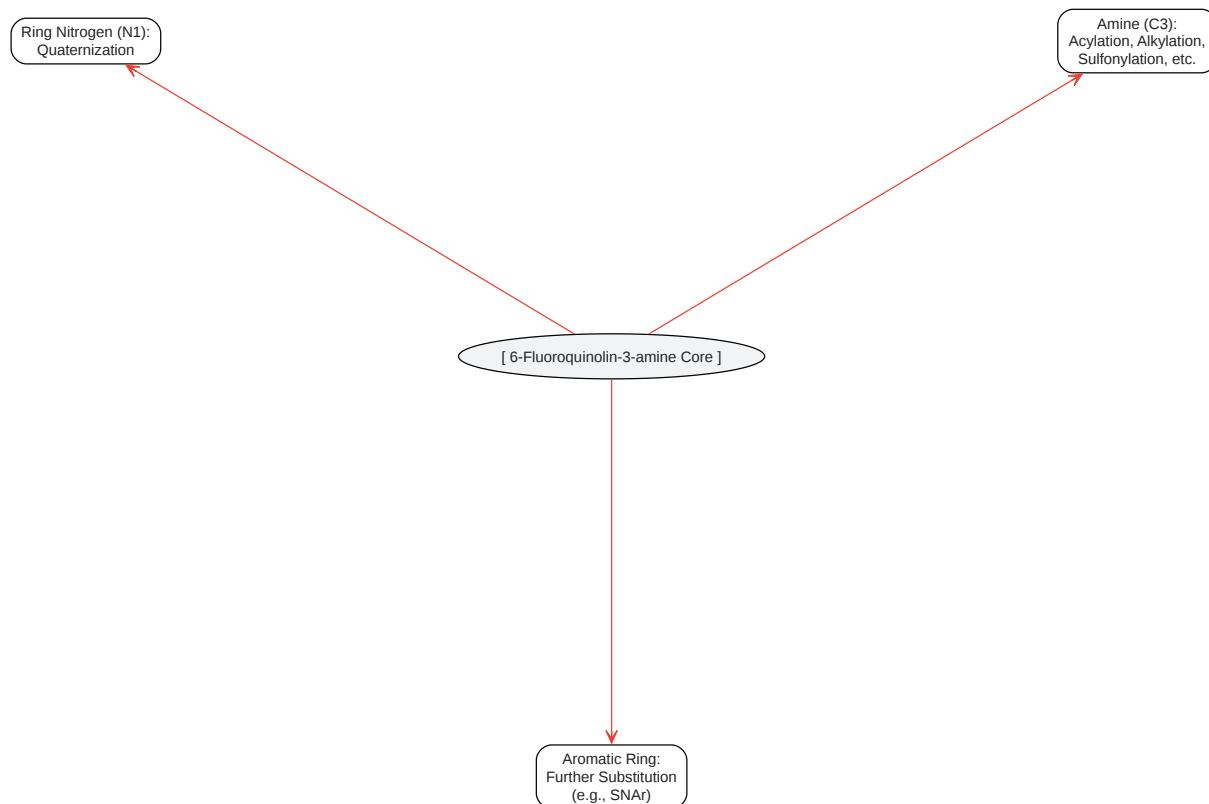
Caption: Generalized workflow for the synthesis of **6-Fluoroquinolin-3-amine**.

The reactivity of the molecule is dictated by its functional groups. The amine at the C3 position is nucleophilic and serves as the primary site for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.

## Significance in Drug Discovery and Development

The **6-Fluoroquinolin-3-amine** scaffold is of high interest to medicinal chemists for several reasons:

- **Bioisosteric Mimicry:** The quinoline core can act as a bioisostere for other bicyclic systems, such as the purine core of ATP, enabling derivatives to function as competitive inhibitors at the ATP-binding sites of kinases.[\[3\]](#)
- **Modulation of Properties:** The fluorine atom at the C6 position is a critical feature. Its high electronegativity can lower the pKa of the quinoline nitrogen and the C3-amine, altering the molecule's ionization state at physiological pH. This can improve cell permeability and tune binding interactions.[\[1\]](#) Furthermore, C-F bonds are metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate.
- **Vector for Functionalization:** The amine group provides a robust attachment point for introducing various pharmacophoric elements designed to interact with specific pockets within a biological target, thereby enhancing potency and selectivity.

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Caption: Key sites for chemical modification on the **6-Fluoroquinolin-3-amine** scaffold.

## Safety and Handling

As with any laboratory chemical, **6-Fluoroquinolin-3-amine** should be handled with appropriate care.

- Hazard Classification: It is classified as harmful if swallowed (GHS07).[4]
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Handling should occur in a well-ventilated area or a chemical fume hood. In case of contact, wash skin thoroughly with soap and water. If ingested, seek immediate medical attention.[11]

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